molecular formula C10H18Cl2N2 B1519982 N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride CAS No. 1177296-81-9

N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride

Cat. No. B1519982
M. Wt: 237.17 g/mol
InChI Key: DWAXNQMEKXYZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride”, also known as 1400W dihydrochloride, is a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 µM . It has a molecular formula of C10H15N3•2HCl and a molecular weight of 250.2 .


Molecular Structure Analysis

The molecular structure of “N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” consists of a benzyl group attached to an aminomethyl group (NH2-CH2-) and an acetamidine group (CH3-C(=NH)-NH2). The entire molecule is associated with two hydrochloride ions .


Chemical Reactions Analysis

“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The inhibition is dependent on the cofactor NADPH .


Physical And Chemical Properties Analysis

“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” is a solid compound with a molecular weight of 250.17. It has a molecular formula of C10H15N3•2HCl .

Scientific Research Applications

Hydroamination Catalysis

  • Ammonia Equivalent in Hydroamination : The compound serves as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process involves the formation of imines, which can be converted to primary amines through catalytic hydrogenation (Haak, Siebeneicher & Doye, 2000).

Cyclometallation Processes

  • Cyclometallation with Metal Complexes : N,N-Dimethylbenzylamine, a derivative of the compound, undergoes cyclometallation with metal complexes like iridium and rhodium. These reactions are significant in the formation of various metal-organic frameworks and complexes (Davies et al., 2003).

Herbicidal Activity

  • Herbicide Development : A study reported the herbicidal activity of N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, which has structural similarities to the compound . These benzamides are active against annual and perennial grasses, highlighting their potential in agricultural applications (Viste, Cirovetti & Horrom, 1970).

Stereoselective Synthesis

  • Synthesis of Beta-Amino Acids : The compound is involved in reactions with chiral enoate esters, aiding in the stereoselective synthesis of beta-amino acids. This is significant in the field of organic synthesis and pharmaceutical development (Moglioni et al., 2002).

Metabolic Studies

  • Metabolite Analysis : Research on N-Benzylphenethylamines, which include derivatives of the compound, focuses on their metabolism in various biological systems. Such studies are crucial in understanding the pharmacokinetics and toxicology of these substances (Šuláková et al., 2021).

Antimicrobial Activity

  • Antimicrobial Compounds Synthesis : The compound plays a role in synthesizing amino acid-hydrazide derivatives with antimicrobial activity. Such derivatives have shown effectiveness against bacteria like S. aureus and E. coli (Khattab, 2005).

Chemical Complex Formation

  • Formation of Metal Complexes : The compound contributes to the synthesis of novel tridentate ligands which are used to form oxorhenium and oxotechnetium complexes. These complexes have applications in inorganic chemistry and material science (Huy et al., 2008).

Safety And Hazards

This compound is for laboratory research use only. Please consult the Material Safety Data Sheet for information regarding hazards and safe handling practices .

properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10-5-3-4-9(6-10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAXNQMEKXYZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride

CAS RN

1177296-81-9
Record name 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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